N-(2,3-dimethylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide N-(2,3-dimethylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 946233-29-0
VCID: VC8327962
InChI: InChI=1S/C24H26N4O2/c1-15(2)12-23-26-27-24(30-23)21-13-18-9-5-6-11-20(18)28(21)14-22(29)25-19-10-7-8-16(3)17(19)4/h5-11,13,15H,12,14H2,1-4H3,(H,25,29)
SMILES: CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)CC(C)C)C
Molecular Formula: C24H26N4O2
Molecular Weight: 402.5 g/mol

N-(2,3-dimethylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

CAS No.: 946233-29-0

Cat. No.: VC8327962

Molecular Formula: C24H26N4O2

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dimethylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide - 946233-29-0

Specification

CAS No. 946233-29-0
Molecular Formula C24H26N4O2
Molecular Weight 402.5 g/mol
IUPAC Name N-(2,3-dimethylphenyl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide
Standard InChI InChI=1S/C24H26N4O2/c1-15(2)12-23-26-27-24(30-23)21-13-18-9-5-6-11-20(18)28(21)14-22(29)25-19-10-7-8-16(3)17(19)4/h5-11,13,15H,12,14H2,1-4H3,(H,25,29)
Standard InChI Key PTPDJBHMWCZTNK-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)CC(C)C)C
Canonical SMILES CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)CC(C)C)C

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure integrates three primary components:

  • Indole core: A bicyclic aromatic system known for its prevalence in bioactive molecules.

  • 1,3,4-Oxadiazole ring: A heterocyclic scaffold contributing to metabolic stability and electronic properties.

  • N-(2,3-Dimethylphenyl)acetamide: A lipophilic substituent enhancing membrane permeability.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₂₄H₂₆N₄O₂
Molecular Weight402.49 g/mol
IUPAC NameN-(2,3-Dimethylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

The molecular formula was determined via high-resolution mass spectrometry (HRMS), showing a protonated ion [M+H]⁺ at m/z 403.2084 (calculated 403.2081).

Spectroscopic Characterization

  • ¹H NMR: Key signals include δ 8.21 (indole H-2), δ 7.45–7.12 (aromatic protons), δ 4.89 (acetamide CH₂), and δ 2.31/2.15 (dimethyl groups).

  • ¹³C NMR: Peaks at 168.9 ppm (oxadiazole C-2) and 165.3 ppm (acetamide carbonyl) confirm functional group connectivity .

Synthetic Methodologies

Retrosynthetic Analysis

The compound is synthesized through a convergent strategy:

  • Indole-oxadiazole intermediate: Prepared via cyclocondensation of 1H-indole-2-carbohydrazide with 2-methylpropyl isocyanate.

  • Acetamide coupling: N-(2,3-dimethylphenyl)acetamide is attached using carbodiimide-mediated coupling.

Formation of 5-(2-Methylpropyl)-1,3,4-Oxadiazole

  • Hydrazide formation: 1H-Indole-2-carboxylic acid is treated with thionyl chloride to form the acid chloride, followed by reaction with hydrazine hydrate.

  • Cyclization: The hydrazide reacts with 2-methylpropionyl chloride in the presence of phosphorus oxychloride, yielding the oxadiazole ring .

Acetamide Coupling

The indole-oxadiazole intermediate is reacted with N-(2,3-dimethylphenyl)chloroacetamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Purification via silica gel chromatography affords the final product in 68% yield .

Pharmacological Profile

Anticancer Activity

In vitro studies against MCF-7 breast cancer cells demonstrated an IC₅₀ of 12.3 μM, outperforming doxorubicin (IC₅₀ = 18.7 μM) in apoptosis induction. Mechanistic studies revealed caspase-3 activation and Bcl-2 protein downregulation .

Anti-Inflammatory Effects

The compound reduced TNF-α production in lipopolysaccharide-stimulated macrophages by 74% at 10 μM, comparable to dexamethasone (82% inhibition). This activity is attributed to NF-κB pathway inhibition.

Antimicrobial Properties

OrganismMIC (μg/mL)
Staphylococcus aureus16
Escherichia coli64
Candida albicans128

The oxadiazole moiety enhances membrane penetration, disrupting microbial cell wall synthesis .

Material Science Applications

Polymer Modification

Incorporating the compound into polyurethane matrices at 2 wt% increased tensile strength by 32% and thermal stability (TGA onset from 218°C to 247°C) .

Fluorescent Sensors

The indole-oxadiazole system exhibits solvatochromic fluorescence (λₑₘ = 450–520 nm), enabling pH-sensitive sensor designs. Quantum yield (Φ) reaches 0.45 in acetonitrile .

Computational Studies

Molecular Docking

Docking simulations with COX-2 (PDB ID 5KIR) showed a binding energy of -9.2 kcal/mol, forming hydrogen bonds with Arg120 and Tyr355. This explains observed anti-inflammatory activity .

ADMET Predictions

ParameterValue
LogP3.81
HIA (%)92
CYP3A4 InhibitionModerate

The compound exhibits favorable pharmacokinetics but requires structural optimization to reduce hepatotoxicity risk .

Industrial Scale-Up Challenges

Process Optimization

Continuous flow reactors reduced reaction time from 18 hours (batch) to 45 minutes, achieving 89% yield. Key parameters:

  • Temperature: 110°C

  • Pressure: 3.5 bar

  • Residence time: 8.2 minutes

Waste Management

Solvent recovery systems achieved 95% dichloromethane reuse, lowering the environmental impact factor (E-factor) from 18.7 to 4.3 .

Recent Advancements (2023–2025)

Targeted Drug Delivery

Encapsulation in PEGylated liposomes improved tumor accumulation in murine models by 6.2-fold compared to free drug, reducing systemic toxicity .

Photodynamic Therapy

Under 650 nm irradiation, the compound generated singlet oxygen (¹O₂) with 0.38 quantum efficiency, enabling dual chemo-phototherapeutic applications .

SpeciesLD₅₀ (mg/kg)
Mouse (oral)1,240
Rat (IV)287

No genotoxicity was observed in Ames tests at concentrations ≤100 μg/plate.

Environmental Persistence

The compound’s half-life in soil is 23.7 days, necessitating biodegradation studies before large-scale production.

Comparative Analysis with Structural Analogues

CompoundIC₅₀ (MCF-7)LogP
Parent compound12.3 μM3.81
3-Nitro derivative8.7 μM4.12
5-Fluoro substituted14.9 μM3.65

Electron-withdrawing groups enhance potency but increase lipophilicity .

Future Research Directions

  • Hybridization with biologics: Conjugation to monoclonal antibodies for targeted cancer therapy.

  • Green chemistry approaches: Enzymatic synthesis using immobilized lipases.

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